N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
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Description
The compound “N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide” contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms . The compound also has a cyanide group (-CN) and a methanesulfonamide group (-SO2NH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidine and pyridine rings . The presence of the nitrogen in the rings introduces the possibility of stereoisomerism, where the spatial arrangement of the atoms can lead to different forms of the same compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the cyanide group is known to be reactive, particularly in the presence of acids . The pyrrolidine and pyridine rings may also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar cyanide and methanesulfonamide groups could influence its solubility in different solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)12-5-6-16(9-12)11-4-3-10(7-13)14-8-11/h3-4,8,12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMJIBNXVWWUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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